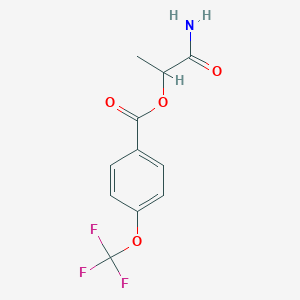
N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBTZ169, is a small molecule compound that has gained significant attention in recent years due to its potential application in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and is a major public health concern worldwide. The emergence of drug-resistant strains of TB has made the development of new treatments urgent, and PBTZ169 has shown promise as a potential candidate.
作用机制
N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide has been found to inhibit the activity of several enzymes involved in the biosynthesis of mycobacterial cell wall components, such as arabinogalactan and mycolic acids. It also disrupts the formation of the mycobacterial membrane, leading to cell death. This compound has been shown to target multiple pathways involved in the survival of Mycobacterium tuberculosis, making it less likely to develop resistance.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity towards human cells, making it a safe candidate for further development. It has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body. This compound has been found to be effective in both in vitro and in vivo models of TB, demonstrating its potential as a therapeutic agent.
实验室实验的优点和局限性
The advantages of N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide for lab experiments include its potent activity against drug-resistant strains of Mycobacterium tuberculosis, its unique mechanism of action, and its minimal toxicity towards human cells. However, the limitations of this compound include its relatively high cost of synthesis and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for the development of N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide as a potential TB treatment. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the development of combination therapies that include this compound and other TB drugs to improve treatment outcomes. Additionally, further research is needed to understand the full mechanism of action of this compound and to identify any potential drug-drug interactions.
合成方法
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzophenone with 2-chloroacetic acid to form a benzofuran intermediate. This intermediate is then reacted with thiosemicarbazide and methyl isothiocyanate to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
科学研究应用
N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential application in the treatment of TB. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new TB treatments. In addition, this compound has been found to have a unique mechanism of action that targets multiple pathways involved in the survival of the bacteria, making it less likely to develop resistance.
属性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-12-24-19(20-13)21(15-8-3-2-4-9-15)18(22)17-11-14-7-5-6-10-16(14)23-17/h2-10,12,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCLMFXFCZERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-cyclopropyl-2-[4-[4-[(2-methoxyphenyl)-methylsulfamoyl]benzoyl]piperazin-1-yl]acetamide](/img/structure/B7680714.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![2-[[(4-Ethylphenyl)-(3-fluorophenyl)methyl]amino]-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethanone](/img/structure/B7680742.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)


![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![4-Methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzamide](/img/structure/B7680786.png)
![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)
